(Rac)-19:0 Lyso PC-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H56NO7P |

|---|---|

Poids moléculaire |

542.7 g/mol |

Nom IUPAC |

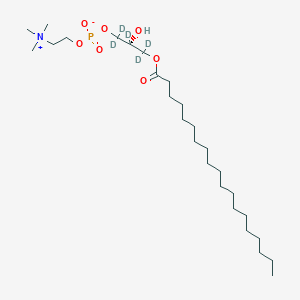

[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1/i24D2,25D2,26D |

Clé InChI |

WYIMORDZGCUBAA-BMCNFRGNSA-N |

SMILES isomérique |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

(Rac)-19:0 Lyso PC-d5 , with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine , is a deuterated synthetic lysophosphatidylcholine (B164491) (LPC). Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of lysophosphatidylcholines in biological samples using mass spectrometry-based lipidomics. This guide provides a comprehensive overview of its properties, its role in lipid analysis, and the broader biological context of the lysophosphatidylcholines it helps to measure.

Core Physicochemical Properties

This compound is a stable, isotopically labeled lipid that is chemically identical to its non-deuterated counterpart, 19:0 Lyso PC, but with five deuterium (B1214612) atoms incorporated into its glycerol (B35011) backbone. This mass difference allows for its clear differentiation in mass spectrometry.

| Property | Value |

| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[1][2] |

| Molecular Formula | C₂₇H₅₁D₅NO₇P[1] |

| Formula Weight | 542.75[1] |

| Exact Mass | 542.41[1] |

| Purity | >99% |

| Appearance | Solid |

| Storage Temperature | -20°C |

Role as an Internal Standard in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as this compound, are indispensable tools for achieving this accuracy through a technique called stable isotope dilution mass spectrometry.[3]

The core principle is to add a known amount of the deuterated internal standard to a biological sample at the very beginning of the experimental workflow.[4][5] Because the deuterated standard has nearly identical physicochemical properties to the endogenous (naturally occurring) lysophosphatidylcholines, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer.[3] By comparing the signal intensity of the endogenous LPCs to the known concentration of the added this compound, researchers can accurately calculate the absolute concentration of the LPCs in the original sample.[3] This method corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible results.[3][4]

Biological Significance of Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholines but are also potent signaling molecules involved in a wide array of physiological and pathological processes.[6] They are generated through the action of phospholipase A2 on phosphatidylcholine.[6]

LPCs have been implicated in:

-

Inflammation and Immunity: LPCs can act as inflammatory mediators, attracting immune cells like monocytes and macrophages to sites of inflammation.[6] They can also modulate the activity of these immune cells.

-

Cardiovascular Disease: LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are thought to play a significant role in the development of atherosclerosis.[6]

-

Neurological Function: LPCs are involved in processes such as demyelination and have been studied in the context of neurological diseases.

-

Cancer: The levels of certain LPC species have been found to be altered in various cancers, suggesting a role in tumor progression and metastasis.

Signaling Pathways of Lysophosphatidylcholines

LPCs exert their biological effects by interacting with specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[6] The binding of LPC to these receptors can initiate a cascade of intracellular signaling events.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the structure, properties, and applications of (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine, for researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, its role as an internal standard in mass spectrometry, and its relevance in cellular signaling pathways.

Core Properties and Structure

This compound, systematically named 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic, deuterium-labeled lysophospholipid. The "19:0" designation indicates a nonadecanoyl fatty acid chain with 19 carbon atoms and no double bonds, attached to the sn-1 position of the glycerol (B35011) backbone. The "-d5" signifies the presence of five deuterium (B1214612) atoms on the choline (B1196258) headgroup, which provides a distinct mass shift for mass spectrometry-based applications.

Chemical Structure:

The molecule consists of a glycerol backbone esterified with nonadecanoic acid at the C-1 position, a hydroxyl group at the C-2 position, and a phosphocholine (B91661) head group at the C-3 position, where the choline moiety is deuterated.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₇H₅₁D₅NO₇P |

| Formula Weight | 542.75 g/mol |

| Exact Mass | 542.41 Da |

| Purity | >99% |

| Storage Temperature | -20°C |

| Physical State | Varies (often supplied in solution) |

| Solubility | Soluble in organic solvents like methanol (B129727) and chloroform |

Application in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the quantitative analysis of lysophosphatidylcholines (LPCs) in biological samples. Its chemical properties are nearly identical to its non-deuterated counterpart, 19:0 Lyso PC, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The mass difference introduced by the deuterium atoms enables its distinct detection from the endogenous LPCs being quantified.

Experimental Protocol: Quantification of Lysophosphatidylcholines using this compound as an Internal Standard

This protocol outlines a general workflow for the extraction and quantification of LPCs from plasma samples using this compound.

1. Sample Preparation and Lipid Extraction:

-

Materials:

-

Plasma samples

-

This compound internal standard solution (concentration verified)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of endogenous LPCs.

-

Add 225 µL of cold methanol and vortex for 30 seconds.

-

Add 750 µL of MTBE and vortex for 1 minute.

-

Add 188 µL of water to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase containing the lipids into a new tube.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol mixture).

-

2. LC-MS/MS Analysis:

-

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

-

Reversed-phase C18 column suitable for lipid analysis.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute LPCs.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: Typically maintained between 40-50°C.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For endogenous LPCs: Precursor ion is the [M+H]⁺ of the specific LPC, and the product ion is typically m/z 184.07 (phosphocholine headgroup).

-

For this compound: Precursor ion is m/z 543.4 [M+H]⁺, and the product ion is m/z 189.1 (deuterated phosphocholine headgroup).

-

-

Optimize instrument parameters such as collision energy and cone voltage for each transition.

-

3. Data Analysis:

-

Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

-

Calculate the response ratio of the analyte to the internal standard.

-

Quantify the concentration of each LPC species using a calibration curve constructed with known concentrations of non-deuterated LPC standards and a fixed concentration of the internal standard.

Experimental Workflow Diagram

The Pivotal Role of Lysophosphatidylcholine as an Internal Standard in Quantitative Lipidomics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Analytical variability, inherent in multi-step workflows from sample preparation to mass spectrometric detection, presents a significant challenge to achieving reliable data. The use of internal standards is a cornerstone of robust quantitative analysis, and among the various classes of lipids employed for this purpose, lysophosphatidylcholines (LPCs) have emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of the function of LPCs as internal standards, detailing their application, selection criteria, and the experimental protocols that underpin their use.

Core Function of Internal Standards in Lipid Analysis

Internal standards are compounds that are structurally analogous to the analytes of interest but are exogenously added to a sample at a known concentration before any sample processing steps.[1] Their primary function is to normalize for variations that can occur throughout the analytical workflow, thereby improving the accuracy and precision of quantification.[1][2] By co-extracting and co-analyzing with the endogenous lipids, internal standards experience and correct for:

-

Sample Loss During Preparation: Inefficiencies and variability in lipid extraction and sample handling can lead to the loss of analytes. An internal standard, added at the outset, accounts for these losses.[2]

-

Ionization Suppression or Enhancement (Matrix Effects): The presence of other molecules in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4] A co-eluting internal standard experiences similar matrix effects, allowing for reliable correction.[3]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in detector response, can be normalized using the consistent signal of the internal standard.[5]

Lysophosphatidylcholine (B164491) as an Internal Standard: Advantages and Considerations

LPCs are a class of phospholipids (B1166683) that are structurally similar to the more abundant phosphatidylcholines (PCs) but lack one of their fatty acyl chains. Their use as internal standards in lipidomics, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, offers several advantages. However, careful consideration of their properties is crucial for their effective application.

Selection Criteria for LPC Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[2] Key criteria for selecting an appropriate LPC internal standard include:

-

Structural Similarity: The chosen LPC should be structurally similar to the class of lipids being quantified to ensure comparable extraction efficiency and ionization response.[2]

-

Absence in the Sample: The selected internal standard should not be naturally present in the biological sample or should be present at negligible concentrations.[2] Odd-chain or stable isotope-labeled LPCs are commonly used to meet this requirement.[6][7]

-

Chemical Stability: The internal standard must be stable throughout the entire analytical process, from storage to final detection.[8]

-

Co-elution in LC-MS: For LC-MS applications, the internal standard should ideally co-elute with the analytes of interest to ensure they are subjected to the same matrix effects at the same time.[9]

-

Commercial Availability and Purity: High-purity standards are essential for accurate quantification and should be readily available from reputable suppliers.[9]

Quantitative Data on LPC Internal Standard Performance

The effectiveness of an LPC internal standard is demonstrated through various validation parameters. The following tables summarize key quantitative data from studies utilizing LPCs as internal standards.

Table 1: Linearity and Detection Limits of LPC Quantification using Internal Standards

| Analyte | Internal Standard | Linearity (R²) | Limit of Detection (LOD) | Reference |

| 16:0-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |

| 18:1-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |

| 18:0-LPC | Miltefosine | ≥ 0.97 | <1 μg/mL | [6] |

| Major LPC Species | LPC 13:0, LPC 19:0 | Linear | <1 micromol/L | [10][11] |

| Minor LPC Species | LPC 13:0, LPC 19:0 | Linear | <1 micromol/L | [10][11] |

Table 2: Precision of LPC Quantification using Internal Standards

| Analyte | Internal Standard | Within-Run Imprecision (CV) | Total Imprecision (CV) | Reference |

| 16:0-LPC | Miltefosine | <15% | Not Reported | [6] |

| 18:1-LPC | Miltefosine | <15% | Not Reported | [6] |

| 18:0-LPC | Miltefosine | <15% | Not Reported | [6] |

| Major LPC Species | LPC 13:0, LPC 19:0 | 3% | ~12% | [10][11] |

| Minor LPC Species | LPC 13:0, LPC 19:0 | 12% | ~25% | [10][11] |

Experimental Protocols

The accurate use of LPC internal standards is intrinsically linked to well-defined experimental protocols. The following sections detail the key methodologies for their application in lipidomics research.

Protocol 1: Preparation of Internal Standard Stock Solutions

-

Acquisition of High-Purity Standards: Obtain certified LPC internal standards (e.g., stable isotope-labeled or odd-chain) from a reputable supplier.[9]

-

Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.[9]

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform/methanol mixture, to create a concentrated stock solution.[7][9]

-

Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.[9]

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7][9]

Protocol 2: Lipid Extraction with Internal Standard Spiking (Folch Method)

-

Sample Thawing: Thaw frozen biological samples (e.g., plasma) on ice.[9]

-

Internal Standard Spiking: Add a known volume of the LPC internal standard working solution to a microcentrifuge tube.[9]

-

Sample Addition: Add a precise volume of the sample to the tube containing the internal standard and vortex briefly.[9]

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[9]

-

Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[9]

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation. Vortex and centrifuge to separate the aqueous (upper) and organic (lower) phases.[9]

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.[9]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[9]

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol).[9]

Protocol 3: LC-MS Analysis and Quantification

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., C18 reversed-phase) to separate the different lipid species.[9][12]

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer, typically with electrospray ionization (ESI).[9][12] Data can be acquired in various modes, such as precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment (m/z 184 for LPCs).[10][11][13]

-

Quantification: The concentration of the endogenous LPC species is determined by calculating the ratio of its peak area to the peak area of the known concentration of the LPC internal standard.[14]

Visualizing Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the use of LPC internal standards.

Caption: Experimental workflow for lipid quantification using an LPC internal standard.

Caption: Correction mechanism for matrix effects using an LPC internal standard.

Conclusion

The use of lysophosphatidylcholine internal standards is a critical practice for achieving accurate and reliable quantification in lipidomics research. Their ability to correct for a wide range of analytical variabilities, from sample preparation to mass spectrometric detection, makes them an indispensable tool for researchers, scientists, and drug development professionals. By understanding the core principles of their function, adhering to rigorous selection criteria, and implementing well-defined experimental protocols, the full potential of LPC internal standards can be harnessed to generate high-quality, reproducible data, ultimately advancing our understanding of the complex world of lipids.

References

- 1. benchchem.com [benchchem.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. benchchem.com [benchchem.com]

- 10. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

(Rac)-19:0 Lyso PC-d5, a deuterated form of lysophosphatidylcholine (B164491), serves as a critical internal standard for mass spectrometry-based lipidomics. Its chemical and physical properties closely mimic its endogenous, non-labeled counterparts, making it an invaluable tool for accurate quantification of lysophospholipids in complex biological samples. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Applications

This compound, chemically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5, is a synthetic lysophosphatidylcholine (LPC) where five hydrogen atoms on the choline (B1196258) headgroup have been replaced with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from the naturally occurring LPCs, while maintaining nearly identical physicochemical behavior during sample preparation and analysis.[1]

The primary application of this compound is as an internal standard in quantitative lipidomics.[2] By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, researchers can correct for sample loss during extraction and variations in instrument response, thereby enabling precise and accurate quantification of endogenous LPC species.[1] This technique is fundamental in studying the roles of LPCs in various physiological and pathological processes.

Lysophosphatidylcholines are bioactive lipid molecules that act as signaling messengers in a variety of cellular processes.[3][4] They are involved in inflammatory responses, immune cell activation, and cell proliferation and differentiation.[3][5][6] Dysregulation of LPC metabolism has been implicated in several diseases, including atherosclerosis, cancer, and neurological disorders.[4][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key quantitative characteristics.

| Property | Value |

| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 |

| Synonyms | This compound, LPC(19:0)-d5 |

| Molecular Formula | C₂₇H₅₁D₅NO₇P |

| Formula Weight | 542.75 g/mol |

| Exact Mass | 542.41 Da |

| CAS Number | 2342575-08-8 |

| Purity | >99% |

| Physical State | Solid |

| Storage Temperature | -20°C |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). |

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of lysophosphatidylcholines in a biological sample using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This protocol is a modified Bligh-Dyer method for lipid extraction from plasma or serum.

-

Materials:

-

Biological sample (e.g., plasma, serum, cell lysate)

-

This compound internal standard solution (1 mg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ultrapure water

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To a glass tube, add 50 µL of the biological sample.

-

Add 10 µL of the 1 mg/mL this compound internal standard solution.

-

Add 200 µL of methanol and vortex for 30 seconds.

-

Add 100 µL of chloroform and vortex for 30 seconds.

-

Add 100 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to 30% B for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for the endogenous LPCs and the deuterated internal standard. For LPCs, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.

-

Example Transition for this compound: Precursor ion [M+H]⁺ at m/z 548.4 → Product ion at m/z 189 (deuterated phosphocholine headgroup).

-

-

Collision Energy and other MS parameters: Optimize based on the specific instrument and analytes.

-

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic context and a typical experimental workflow involving this compound.

Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.

Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.

Caption: Simplified overview of major lysophosphatidylcholine (LPC) signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

The Nexus of Discovery: A Technical Guide to Stable Isotope-Labeled Lipids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled lipids have emerged as an indispensable tool in the life sciences, offering an unparalleled window into the dynamic world of lipid metabolism. By replacing common isotopes like ¹²C, ¹H, and ¹⁴N with their heavier, non-radioactive counterparts (¹³C, ²H, and ¹⁵N), researchers can trace the metabolic fate of lipids with exceptional precision. This in-depth guide explores the core applications of stable isotope-labeled lipids, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research and development endeavors.

Core Applications in Lipid Research

The applications of stable isotope-labeled lipids are vast, spanning fundamental biology to clinical drug development.[1] Key areas of application include:

-

Metabolic Flux Analysis: Quantifying the rate of synthesis, degradation, and interconversion of lipids to understand how metabolic pathways are regulated in health and disease.[2]

-

Elucidating Metabolic Pathways: Tracing the incorporation of labeled atoms from precursors like ¹³C-glucose or labeled fatty acids to map out and discover novel lipid synthesis and modification pathways.[3]

-

Understanding Disease Pathophysiology: Unraveling the dysregulation of lipid metabolism in a wide range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and metabolic syndrome.[4][5]

-

Biomarker Discovery: Identifying novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response by comparing lipid metabolism in healthy versus diseased states.[3]

-

Drug Discovery and Development: Investigating a drug's absorption, distribution, metabolism, and excretion (ADME), identifying drug metabolites, and understanding the on- and off-target effects of drugs on lipid metabolism.[3][6]

Quantitative Insights: A Comparative Look at Lipid Metabolism

Stable isotope labeling coupled with mass spectrometry allows for the precise quantification of lipid dynamics. The following tables summarize representative quantitative data from various studies, showcasing the power of this technique.

Table 1: Metabolic Fluxes in Cancer Cells

This table illustrates the altered lipid metabolism characteristic of many cancer cells, often featuring increased de novo lipogenesis. Data is presented as relative flux rates normalized to a control group.

| Metabolic Flux | Normal-like Cells (Relative Flux) | Cancer Cells (Relative Flux) | Isotopic Tracer Used | Reference |

| Glucose Uptake | 100 | 180 | [U-¹³C₆]-glucose | [7] |

| Lactate Production | 100 | 250 | [U-¹³C₆]-glucose | [7] |

| Fatty Acid Synthesis (from Glucose) | 10 | 25 | [U-¹³C₆]-glucose | [8] |

| Glutamine Uptake | 100 | 150 | [U-¹³C₅]-glutamine | [7] |

| Reductive Carboxylation | 5 | 20 | [U-¹³C₅]-glutamine | [8] |

Table 2: Drug-Induced Changes in Lipid Metabolism

This table provides examples of how therapeutic compounds can alter lipid metabolic pathways, highlighting the utility of stable isotope tracing in pharmacology.

| Drug | Target Pathway | Measured Effect | Fold Change | Isotopic Tracer Used | Reference |

| PI3K Inhibitor | Glycolysis / Lipogenesis | Decreased Glucose Uptake | 0.6 | [U-¹³C₆]-glucose | [7] |

| PI3K Inhibitor | Glycolysis / Lipogenesis | Decreased Fatty Acid Synthesis | 0.53 | [U-¹³C₆]-glucose | [7] |

| Amiodarone | LDL-Receptor Gene Expression | Increased LDL-C Levels | Variable | Not Specified | [9] |

| Estrogen | HDL and LDL Metabolism | Increased HDL-C, Decreased LDL-C | 1.05-1.15 (HDL), 0.8-0.95 (LDL) | Not Specified | [9] |

| SGLT2 Inhibitors | Glucose Transport | Increased LDL-C and HDL-C | ~1.03 (LDL), ~1.02 (HDL) | Not Specified | [9] |

Table 3: Lipid Turnover Rates in Neurodegenerative Disease Models

This table summarizes findings on how lipid turnover is altered in the context of neurodegenerative diseases like Alzheimer's disease.

| Lipid Class | Condition | Turnover Rate (t½ in days) | Isotopic Tracer Used | Reference |

| Palmitate (Liver) | Control (Rat) | ≤ 4 | ²H₂O | [10] |

| Palmitate (Nervous Tissue) | Control (Rat) | 5 - 28 | ²H₂O | [10] |

| Cholesterol (Liver) | Control (Rat) | ≤ 4 | ²H₂O | [10] |

| Cholesterol (Nervous Tissue) | Control (Rat) | 5 - 28 | ²H₂O | [10] |

| Sphingolipids | Alzheimer's Disease (Human Brain) | Altered (Qualitative) | N/A | [5] |

Experimental Cornerstones: Detailed Protocols

The success of any stable isotope tracing study hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: ¹³C-Glucose Labeling of Lipids in Cultured Mammalian Cells

This protocol outlines the procedure for tracing the contribution of glucose to de novo lipogenesis in cultured cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

¹³C-labeling medium (e.g., glucose-free DMEM supplemented with 10 mM [U-¹³C₆]-glucose and dialyzed fetal bovine serum)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Medium Exchange: Aspirate the standard culture medium. Wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

-

Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. The incubation time will depend on the specific pathway and lipid class of interest and should be optimized. For steady-state labeling, this is typically 24-72 hours.

-

Harvesting and Quenching: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. Immediately wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.

-

Cell Pelleting: Transfer the cell suspension to a pre-chilled tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS. The cell pellet is now ready for lipid extraction.

Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol details the extraction of total lipids from cell pellets.

Materials:

-

Cell pellet from Protocol 1

-

LC-MS grade water

-

Glass centrifuge tubes

Procedure:

-

Homogenization: Resuspend the cell pellet in a known volume of LC-MS grade water.

-

Solvent Addition: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). Vortex thoroughly.

-

Phase Separation: Induce phase separation by adding an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8. Vortex and centrifuge at low speed to separate the phases.

-

Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: In Vivo Lipid Synthesis Measurement with Deuterated Water (²H₂O)

This protocol provides a framework for measuring de novo lipogenesis in vivo.[3][10][11]

Materials:

-

Deuterated water (²H₂O, 99.8 atom %)

-

Animal model (e.g., mouse, rat)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tracer Administration: Provide drinking water enriched with a known percentage of ²H₂O (typically 4-10%) to the animals. An initial intraperitoneal priming dose may be administered to rapidly achieve isotopic equilibrium in body water.

-

Sample Collection: At designated time points, collect blood samples. For terminal studies, tissue samples (e.g., liver, brain) can also be collected.

-

Body Water Enrichment Measurement: Determine the ²H enrichment in body water from plasma or tissue samples using an appropriate method, such as headspace GC-MS analysis of acetone (B3395972) exchanged with body water.

-

Lipid Extraction and Analysis: Extract lipids from plasma (specifically from VLDL-triglycerides for hepatic lipogenesis) or tissues as described in Protocol 2. Saponify the lipid extract to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters) for GC-MS analysis.

-

Data Analysis: Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate). The rate of de novo synthesis is calculated based on the incorporation of deuterium (B1214612) into the fatty acid backbone relative to the enrichment of body water.

Protocol 4: Studying Drug Effects on Lipid Metabolism

This protocol outlines a general approach to investigate how a drug perturbs lipid metabolism using stable isotope tracers.

Procedure:

-

Experimental Design: Design a study with at least two groups: a vehicle control group and a drug-treated group.

-

Cell/Animal Treatment: Treat the cells or animals with the drug of interest for a predetermined duration.

-

Isotope Labeling: Following drug treatment, introduce a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-palmitate) as described in Protocol 1 or 3.

-

Sample Collection and Processing: Collect and process samples as described in the relevant protocols.

-

Lipid Analysis: Perform LC-MS/MS or GC-MS analysis to quantify the abundance and isotopic enrichment of various lipid species.

-

Data Interpretation: Compare the lipid profiles and isotopic labeling patterns between the control and drug-treated groups to identify drug-induced alterations in lipid metabolic fluxes.

Protocol 5: Investigating Lipid-Protein Interactions with ¹⁵N-Labeling and Proteomics

While less common than ¹³C and ²H labeling for lipidomics, ¹⁵N can be used to study lipid-protein interactions, often in combination with proteomics techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).[11][12][13][14] This protocol provides a conceptual workflow.

Conceptual Workflow:

-

SILAC Labeling: Culture two populations of cells, one with normal ("light") amino acids and another with ¹⁵N-labeled ("heavy") amino acids.

-

Perturbation: Treat one cell population with a stimulus that is expected to alter lipid-protein interactions within a specific cellular compartment (e.g., lipid rafts).

-

Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.

-

Subcellular Fractionation: Isolate the cellular compartment of interest (e.g., lipid rafts) using techniques like density gradient centrifugation.

-

Protein Digestion and Mass Spectrometry: Digest the proteins from the isolated fraction and analyze the peptides by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of "light" and "heavy" peptides. Proteins that are enriched or depleted in the "heavy" (perturbed) sample are likely to have altered interactions with the lipid environment.

Visualizing the Complexity: Pathways and Workflows

Understanding the intricate network of lipid metabolism is facilitated by clear visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows.

Caption: De novo fatty acid biosynthesis from glucose.

Caption: Overview of glycerophospholipid biosynthesis.

Caption: Key pathways in sphingolipid metabolism.

Caption: General experimental workflow for stable isotope tracing of lipids.

Conclusion

Stable isotope-labeled lipids are a cornerstone of modern lipid research, providing dynamic and quantitative information that is unattainable with traditional biochemical methods. From deciphering the intricate web of metabolic pathways to accelerating the development of novel therapeutics, the applications of this technology are continually expanding. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to harness the power of stable isotope-labeled lipids in their pursuit of scientific discovery and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]

- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity | MDPI [mdpi.com]

- 5. Sphingolipids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-19:0 Lyso PC-d5

This technical guide provides comprehensive information on (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491), intended for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, typical applications in quantitative lipidomics, detailed experimental protocols, and its relevance in cellular signaling pathways.

Core Compound Specifications

This compound, with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterium-labeled lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification of endogenous lysophosphatidylcholines in various biological matrices.[4]

Below is a summary of its key quantitative data, compiled from various suppliers.

| Property | Value | Source |

| Chemical Formula | C₂₇H₅₁D₅NO₇P | [1] |

| Molecular Weight | 542.75 g/mol | [1][3] |

| Exact Mass | 542.41 | [1] |

| CAS Number | 2342575-08-8 | [1][2][3] |

| Purity | >99% (as determined by TLC) | [3] |

| Physical Form | Solution | [3] |

| Supplied Concentration | Typically 1 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard for the accurate quantification of lysophosphatidylcholines (LPCs) in complex biological samples.[4] In mass spectrometry, the principle of stable isotope dilution is employed, where a known amount of the deuterated standard is "spiked" into a sample prior to processing.[5] Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample extraction, recovery, and instrument response.[5]

Experimental Workflow for Lipidomics

The general workflow for utilizing this compound in a lipidomics experiment involves sample preparation, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Experimental Protocols

While the precise protocol may vary based on the sample matrix and instrumentation, the following provides a detailed methodology for the extraction of lipids from a biological sample, such as plasma, for LC-MS/MS analysis using a deuterated internal standard.

Protocol: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from standard methods for lipid extraction from biological fluids.[6]

1. Sample Preparation:

- Thaw plasma samples on ice.

- In a clean glass tube, add 100 µL of plasma.

- Add a known amount of this compound internal standard solution to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs.

2. Lipid Extraction:

- Add 300 µL of ice-cold methanol (B129727) to the sample, vortex thoroughly.

- Add 1 mL of methyl-tert-butyl ether (MTBE).

- Sonicate the mixture for 30 seconds, three times, keeping the sample on ice between sonications.

- Agitate the samples at 4°C for 30 minutes.

- To induce phase separation, add 250 µL of ice-cold water. Vortex for 1 minute.

- Centrifuge at 14,000 x g for 5 minutes at 20°C.

3. Sample Collection and Preparation for Analysis:

- Carefully collect the upper organic phase, which contains the lipids, and transfer to a new clean glass tube.

- Dry the organic phase under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., 90:10 methanol/toluene with 10 mM ammonium (B1175870) acetate).[6]

- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Employ a suitable reversed-phase chromatography column (e.g., C18).

- Use a gradient elution with mobile phases appropriate for lipid separation, such as water/acetonitrile and isopropanol/acetonitrile mixtures containing ammonium formate (B1220265) and formic acid.[7]

- Set the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode for the detection of lysophosphatidylcholines.

- Monitor the specific mass-to-charge (m/z) transitions for both the endogenous LPCs of interest and the this compound internal standard.

Role in Cellular Signaling

While the deuterated form is used as an analytical tool, the endogenous molecule, lysophosphatidylcholine (LPC), is a bioactive lipid mediator involved in a variety of cellular signaling pathways. LPC is generated from phosphatidylcholine through the action of phospholipase A2 (PLA2).[8][9] It can exert its effects by activating several cell surface receptors and modulating intracellular signaling cascades.

LPC is known to activate G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[9][10] Activation of these receptors can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[10][11] These signaling events can lead to a range of cellular responses, including inflammation, cell proliferation, and immune cell activation.[8][12]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolomics and Lipidomics Sample Preparation [protocols.io]

- 7. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ahajournals.org [ahajournals.org]

- 12. pnas.org [pnas.org]

Sourcing High-Purity (Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled lipids is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing (Rac)-19:0 Lyso PC-d5, a deuterated lysophosphatidylcholine (B164491) analog increasingly utilized as an internal standard in mass spectrometry-based lipidomics.

This guide outlines the key quality attributes of commercially available this compound, details experimental protocols for its application, and illustrates the relevant biological pathways where lysophosphatidylcholines play a significant role.

Understanding this compound

This compound is a synthetic lysophosphatidylcholine (LPC) where the nonadecanoyl (19:0) fatty acid is acylated to a glycerol (B35011) backbone, and five deuterium (B1214612) atoms are incorporated into the glycerophosphocholine headgroup. The "rac" designation indicates a racemic mixture of stereoisomers at the glycerol's second carbon. Its primary application is as an internal standard in quantitative lipidomics.[1] The use of a deuterated standard that is chemically identical to the endogenous analytes of interest, but mass-shifted, allows for precise correction of sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[2]

Sourcing and Quality Assessment

High-purity this compound is available from several specialized chemical suppliers. When sourcing this lipid, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure its suitability for your research needs.

Table 1: Key Quality Specifications for this compound

| Parameter | Typical Specification | Method | Importance |

| Chemical Purity | >99% | Thin Layer Chromatography (TLC) | Ensures that the signal detected is from the target molecule and not from impurities. |

| Chemical Identity | Conforms to structure | Proton NMR, Mass Spectrometry | Verifies the correct molecular structure, including the fatty acid chain length and headgroup. |

| Concentration | 1 mg/mL (typical) | Gravimetric | Accurate concentration is crucial for preparing precise standard curves and for quantitative analysis. |

| Isotopic Purity | Reportable (e.g., % D5) | Mass Spectrometry | High isotopic purity minimizes interference from unlabeled or partially labeled species. |

| Solvent | Dichloromethane:Methanol (1:1) or similar | - | The solvent must be compatible with storage conditions and downstream applications. |

| Storage Conditions | -20°C | - | Proper storage is essential to prevent degradation of the lipid. |

Data compiled from publicly available supplier information.[3][4]

Experimental Protocols

The use of this compound as an internal standard is a cornerstone of modern quantitative lipidomics. Below are detailed methodologies for its application in a typical LC-MS/MS workflow.

General Experimental Workflow for Lipidomics using a Deuterated Internal Standard

The overarching process involves spiking the biological sample with a known amount of the deuterated standard at the earliest stage of sample preparation. This ensures that the standard undergoes the same extraction and analytical variations as the endogenous lipids.[5]

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

Detailed Protocol for Lipid Extraction from Plasma

This protocol is a modification of the widely used Bligh-Dyer method, optimized for the extraction of a broad range of lipid classes.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a glass tube, add 50 µL of plasma.

-

-

Internal Standard Spiking:

-

Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs in the sample.

-

-

Lipid Extraction:

-

Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample.

-

Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

-

Add 0.5 mL of chloroform and vortex for 30 seconds.

-

Add 0.5 mL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Collection and Drying:

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).[6]

-

LC-MS/MS Analysis

-

Chromatography: Reverse-phase chromatography is commonly used for the separation of lysophosphatidylcholines. A C18 column is a typical choice.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for quantification.

-

MRM Transitions:

-

Endogenous 19:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.07)

-

This compound: Precursor ion (m/z of the deuterated standard) -> Product ion (m/z 189.09)

-

-

The ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard is used to calculate the concentration of the endogenous lipid.

Synthesis of High-Purity Lysophosphatidylcholines

While end-users will source this compound from commercial suppliers, understanding the synthetic route provides insight into potential impurities and the complexity of its production. The synthesis of lysophosphatidylcholines, particularly with specific acyl chains and isotopic labels, is a multi-step process that can be achieved through chemo-enzymatic methods.[7][8][9][10]

Caption: A generalized chemo-enzymatic synthesis workflow for producing lysophosphatidylcholine.

The synthesis of the deuterated analog would involve using a deuterated phosphocholine (B91661) precursor.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines are not merely metabolic intermediates but also potent signaling molecules involved in a variety of cellular processes.[11][12] LPCs exert their effects primarily through G protein-coupled receptors (GPCRs), such as G2A and GPR4.[13][14][15][16]

Caption: Simplified signaling pathway of lysophosphatidylcholine (LPC).

Activation of these receptors by LPC can lead to the stimulation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK), ultimately resulting in diverse cellular responses such as inflammation, cell proliferation, and migration.[17][18]

Conclusion

The use of high-purity this compound is indispensable for accurate and reliable quantification of lysophosphatidylcholines in complex biological samples. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can leverage the power of stable isotope dilution mass spectrometry to gain deeper insights into the roles of these important lipids in health and disease. This guide provides a foundational understanding for the effective sourcing and application of this critical research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 19:0 Lyso PC-d5, Avanti, 2342575-08-8, 855778L, Sigma-Aldrich [sigmaaldrich.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. tandfonline.com [tandfonline.com]

- 17. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Lysophosphatidylcholines in Human Plasma by LC-MS/MS

Abstract

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules implicated in the pathology of numerous diseases, including cancer, diabetes, and atherosclerosis.[1][2] Accurate and high-throughput quantification of LPC species is crucial for both clinical diagnostics and basic research. This document details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of various LPC species in human plasma. The protocol employs a straightforward protein precipitation extraction and utilizes a deuterated internal standard, (Rac)-19:0 Lyso PC-d5, to ensure high accuracy and precision. The method is suitable for high-throughput analysis, with a runtime of minutes per sample.[3][4]

Introduction

Lysophosphatidylcholines are glycerophospholipids that act as signaling molecules and are key intermediates in lipid metabolism. Variations in the plasma concentrations of specific LPC species have been linked to various physiological and pathological states, making them promising biomarkers for disease.[1][2]

Traditional methods for LPC analysis can be laborious and time-consuming.[1][2] Modern LC-MS/MS techniques, however, offer superior sensitivity, selectivity, and speed. The principle of this method is based on stable isotope dilution using a deuterated internal standard (this compound). This standard is chemically identical to the analytes of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Its use corrects for variations in sample preparation and matrix effects during ionization, leading to reliable quantification.

Principle of Stable Isotope Dilution

The core of this quantitative method relies on the principle of stable isotope dilution. A known amount of a heavy-isotope-labeled standard, this compound, which is chemically identical to the target analytes but mass-shifted, is added to each sample at the beginning of the workflow. This internal standard co-elutes with the endogenous LPCs and experiences similar extraction inefficiencies and ionization suppression or enhancement. By comparing the signal intensity of the endogenous analyte to that of the co-eluting, mass-shifted internal standard, precise and accurate quantification is achieved, effectively normalizing for experimental variability.

References

- 1. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: (Rac)-19:0 Lyso PC-d5 as an Internal Standard for the Quantification of Lysophosphatidylcholines in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipids that play crucial roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Accurate quantification of LPC species in human plasma is essential for understanding their biological functions and for biomarker discovery. Due to the complexity of the plasma matrix, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[4][5] (Rac)-19:0 Lyso PC-d5 is a synthetic, deuterated lysophosphatidylcholine (B164491) that is an ideal internal standard for the LC-MS/MS quantification of various LPC species in human plasma. Its odd-chain fatty acid (19:0) makes it absent in biological samples, and the deuterium (B1214612) labeling allows for its differentiation from endogenous LPCs.[6]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of LPCs in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method using this compound as an internal standard. The data is based on typical results obtained for the quantification of lysophospholipids in human plasma.[1][7]

| Parameter | Typical Performance | Reference |

| Linearity (r²) | ≥0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | 0.01 - 1 µmol/L | [1][7] |

| Upper Limit of Quantification (ULOQ) | 100 - 500 µmol/L | N/A |

| Within-run Precision (CV) | 3 - 12% | [1][7] |

| Total Precision (CV) | 12 - 25% | [1][7] |

| Recovery | >85% | [8] |

| Matrix Effect | Minimal with appropriate sample preparation | [9] |

Experimental Protocols

This section details the materials and methods for the quantification of LPCs in human plasma using this compound as an internal standard.

Materials and Reagents

-

This compound internal standard solution (e.g., from Avanti Polar Lipids)[10]

-

Human plasma (EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Internal Standard Spiking

-

Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.

-

Thaw human plasma samples on ice.

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting LPCs from plasma.[11]

-

To the plasma sample containing the internal standard, add 200 µL of cold methanol.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium formate and 0.05% formic acid).[8]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of LPCs.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., Ascentis Express C18, 5 cm x 2.1 mm, 2.7 µm)

-

Mobile Phase A: Water:Acetonitrile (80:20, v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]

-

Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1, v/v/v) with 5 mM ammonium formate and 0.05% formic acid.[8]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 35% B

-

2-15 min: Linear gradient to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Return to 35% B for column re-equilibration

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 184.[1][2]

-

Capillary Voltage: 3.5 kV

-

Dry Gas Temperature: 300°C

-

Dry Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Collision Energy: Optimized for each LPC species (typically 20-40 eV)

MRM Transitions:

The phosphocholine (B91661) headgroup yields a characteristic fragment ion at m/z 184. Therefore, the precursor ion scan for m/z 184 is a common method for detecting all LPC species.[1][2] For targeted analysis, specific precursor-to-product ion transitions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 527.4 | 184.1 |

| LPC 16:0 | 496.3 | 184.1 |

| LPC 18:0 | 524.4 | 184.1 |

| LPC 18:1 | 522.4 | 184.1 |

| LPC 20:4 | 544.4 | 184.1 |

Data Analysis and Quantification

-

Integrate the peak areas for the endogenous LPCs and the this compound internal standard.

-

Calculate the response ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the response ratio against the concentration of the analyte standards.

-

Determine the concentration of the endogenous LPCs in the plasma samples from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for LPC quantification in human plasma.

Principle of Internal Standard Quantification

Caption: Role of the internal standard in quantification.

References

- 1. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocol for (Rac)-19:0 Lyso PC-d5 in Tissue Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool for understanding the roles of lipids in health and disease. Accurate and reproducible quantification of lipid species is paramount for biomarker discovery, drug development, and elucidating metabolic pathways. Lysophosphatidylcholines (LPCs) are bioactive lipids involved in numerous signaling pathways and have been implicated in various diseases, including cancer, atherosclerosis, and inflammation.

This document provides a detailed protocol for the use of (Rac)-19:0 Lyso PC-d5 as an internal standard for the quantitative analysis of LPCs in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[1] this compound is an ideal internal standard as the odd-chain (19:0) fatty acid is not naturally abundant in most biological systems, and the deuterium (B1214612) labeling provides a distinct mass shift for unambiguous detection.

Experimental Protocols

This section details the step-by-step procedure for tissue sample preparation, lipid extraction, and LC-MS/MS analysis for the quantification of lysophosphatidylcholines.

Materials and Reagents

-

This compound internal standard solution (e.g., 25 µg/mL in a suitable solvent)

-

Tissues of interest (e.g., liver, brain, heart)

-

Liquid nitrogen

-

Mortar and pestle or bead homogenizer

-

Chloroform (B151607) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (LC-MS grade)

-

0.9% NaCl solution

-

Nitrogen gas

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) formate

-

Microcentrifuge tubes

-

Glass vials with inserts

Tissue Homogenization and Internal Standard Spiking

Proper tissue homogenization and the addition of the internal standard at the earliest stage are critical for accurate quantification.

-

Tissue Collection and Storage : Immediately flash-freeze collected tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.

-

Tissue Pulverization : While still frozen, pulverize a small piece of the tissue (approximately 20-50 mg) to a fine powder using a pre-chilled mortar and pestle.

-

Weighing : Accurately weigh the powdered tissue into a pre-chilled microcentrifuge tube.

-

Internal Standard Spiking : Add a known amount of the this compound internal standard solution directly to the tissue powder. A recommended starting point is to add 50 µL of a 25 µg/mL solution for every 50 mg of tissue. The optimal amount should be determined empirically to match the signal intensity of the endogenous LPCs in the specific tissue type.

Lipid Extraction (Modified Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.

-

Solvent Addition : To the tissue sample containing the internal standard, add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Homogenization : Thoroughly homogenize the sample using a bead homogenizer or a probe sonicator until a uniform suspension is achieved.

-

Phase Separation : Add 200 µL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture vigorously for 30 seconds.

-

Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying : Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution : Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol and isopropanol. Transfer the reconstituted sample to an autosampler vial with an insert.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of lysophosphatidylcholines. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 50°C |

LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 45 |

| 5.0 | 60 |

| 10.0 | 85 |

| 12.0 | 99 |

| 15.0 | 99 |

| 15.1 | 30 |

| 20.0 | 30 |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

MRM Transitions for Endogenous Lysophosphatidylcholines and this compound:

The quantification of LPCs is typically achieved by monitoring the precursor-to-product ion transition where the precursor is the [M+H]+ ion of the LPC and the product ion is the phosphocholine (B91661) headgroup fragment (m/z 184.1).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (Internal Standard) | 543.4 | 184.1 |

| LPC 16:0 | 496.3 | 184.1 |

| LPC 18:0 | 524.4 | 184.1 |

| LPC 18:1 | 522.4 | 184.1 |

| LPC 18:2 | 520.3 | 184.1 |

| LPC 20:4 | 544.4 | 184.1 |

| LPC 22:6 | 568.4 | 184.1 |

Data Presentation

Quantitative data should be summarized in a clear and structured format. The concentration of each endogenous LPC species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of each analyte.

Example Data Table:

| Lysophosphatidylcholine (B164491) Species | Concentration in Tissue (ng/mg) | Standard Deviation |

| LPC 16:0 | [Insert Value] | [Insert Value] |

| LPC 18:0 | [Insert Value] | [Insert Value] |

| LPC 18:1 | [Insert Value] | [Insert Value] |

| LPC 18:2 | [Insert Value] | [Insert Value] |

| LPC 20:4 | [Insert Value] | [Insert Value] |

| LPC 22:6 | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for tissue lipidomics using this compound.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines are important signaling molecules that can activate various downstream pathways through G protein-coupled receptors (GPCRs).[2] This activation can lead to the modulation of enzymes such as Protein Kinase C (PKC), ultimately influencing cellular processes like inflammation, proliferation, and apoptosis. The use of this compound allows for the accurate quantification of the endogenous LPCs that participate in these pathways.

Caption: General signaling pathway of lysophosphatidylcholine and the role of the internal standard.

References

Quantitative Analysis of LPC 16:0 in Biological Matrices Using (Rac)-19:0 Lyso PC-d5 by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) 16:0, also known as 1-palmitoyl-sn-glycero-3-phosphocholine, is a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. It is a major component of oxidized low-density lipoprotein (ox-LDL) and has been linked to inflammatory diseases, atherosclerosis, cancer, and chronic pain.[1][2] Accurate quantification of LPC 16:0 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of LPC 16:0 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, (Rac)-19:0 Lyso PC-d5.

LPC 16:0 exerts its biological effects through various signaling pathways, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) such as G2A (GPR132) and GPR4.[2][3][4] Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), RhoA, and mitogen-activated protein kinase (MAPK), ultimately influencing cellular processes like inflammation, cell migration, and apoptosis.[5][6][7]

This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for LPC 16:0 analysis.

Quantitative Data Summary